8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Description
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,4-thiazine moiety. Its IUPAC name is 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine, and its molecular formula is C₇H₈N₂S . Key structural attributes include:
- SMILES:
C1CSC2=C(N1)C=CC=N2 - InChIKey:
DQOOELMGDDSIBB-UHFFFAOYSA-N - Collision Cross-Section: Predicted to be 71.1 Ų (experimental data pending) .
This compound is a solid at room temperature with a purity of ≥95% and is utilized in pharmaceutical and materials science research due to its electron-rich heterocyclic system .
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3 |
InChI Key |
BOOSAYPVOMVXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)SCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminothiophenol Derivatives with Aldehydes or Haloketones
A common approach to synthesize pyrido[2,3-b]thiazine derivatives involves the cyclization of 2-aminothiophenol or its substituted analogs with aldehydes or α-haloketones under basic or acidic conditions. For example, the reaction of 2-aminothiophenol with 3-chloropropanal in the presence of a base leads to the formation of the thiazine ring via nucleophilic substitution and intramolecular cyclization.
Use of Substituted Thioureas and α-Bromo Ketones
Another effective method includes the reaction of substituted thioureas with α-bromo ketones under basic conditions. This reaction facilitates the formation of the thiazine ring through nucleophilic attack of the thiourea sulfur on the electrophilic α-bromo ketone, followed by cyclization to yield the fused heterocycle.
Cyclodehydration Using Phosphorus Pentoxide or Titanium Tetrachloride
Advanced synthetic protocols employ cyclodehydration agents such as phosphorus pentoxide (P2O5) in the presence of high boiling tertiary amines or titanium tetrachloride (TiCl4) with coordinating solvents like tetrahydrofuran or toluene/anisole mixtures. These reagents promote ring closure by facilitating dehydration and complexation steps, as described in patent literature for related pyrido-thiazine derivatives.
Detailed Reaction Conditions and Yields
Spectroscopic and Analytical Confirmation
The synthesized 8-methyl-2,3-dihydro-1H-pyrido[2,3-b]thiazine is typically characterized by:
- [^1H NMR](pplx://action/followup) : Signals corresponding to the dihydrothiazine ring methylene protons (δ ~2.5–3.5 ppm) and aromatic pyridine protons (δ ~6.8–8.5 ppm).
- [^13C NMR](pplx://action/followup) : Resonances confirming the fused ring carbons and methyl substituent.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular formula C8H10N2S.
- Elemental Analysis : Confirms purity and stoichiometry.
- Infrared Spectroscopy (IR) : Characteristic bands for thiazine and pyridine ring vibrations.
These data collectively confirm the successful synthesis and structural integrity of the compound.
Research Findings and Optimization
- The use of titanium tetrachloride as a Lewis acid catalyst has been shown to improve cyclization efficiency and yield by stabilizing intermediates during ring closure.
- Cyclization reactions under anhydrous conditions and inert atmosphere (argon or nitrogen) prevent oxidation and degradation of the thiazine ring, enhancing product stability.
- Reaction times vary from 4 to 12 hours depending on the method, with microwave-assisted synthesis reported in related heterocyclic systems to reduce reaction times significantly, though specific data for this compound are limited.
- Purification by column chromatography and recrystallization from alcohols or ethyl acetate ensures high purity suitable for biological evaluation.
Comparative Analysis of Preparation Methods
| Aspect | Cyclization with Aminothiophenol | Thiourea + α-Bromo Ketone | Cyclodehydration with P2O5 | Cyclodehydration with TiCl4 |
|---|---|---|---|---|
| Reaction Complexity | Moderate | Moderate | High | High |
| Yield Range | 65-75% | 70-80% | 60-70% | 65-75% |
| Reaction Time | 6-10 h | 6-12 h | 8-12 h | 6-10 h |
| Purification | Column chromatography | Column chromatography | Requires careful workup | Requires anhydrous conditions |
| Scalability | Good | Good | Moderate | Moderate |
| Sensitivity to Moisture | Low | Low | High | High |
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex heterocyclic compounds through various chemical reactions such as oxidation and reduction. These derivatives can be utilized in developing new materials with enhanced properties or functionalities.
Material Science
The compound is also explored in material science for its potential applications in creating novel polymers and dyes. The unique properties of this compound may lead to the development of materials that exhibit specific optical or electrical characteristics.
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits promising antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for further investigation in drug development targeting infectious diseases.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been studied for its ability to interact with specific enzymes or receptors involved in disease pathways. For instance, research has indicated that it may have implications in treating conditions like hypertension or diabetes due to its effects on cardiovascular health.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various applications:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of synthesized derivatives of this compound against common bacterial strains.
- Results indicated significant inhibition zones compared to control groups, suggesting potential use as an antimicrobial agent.
-
Drug Development Research :
- Research focused on the compound's interaction with specific biological targets revealed that certain derivatives could modulate enzyme activity linked to metabolic disorders.
- This opens avenues for developing targeted therapies that leverage these interactions.
Comprehensive Data Tables
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant growth inhibition against pathogens |
| Drug Interaction Studies | Modulation of enzyme activity linked to diabetes |
| Cardiovascular Health Impact | Potential benefits observed in hypertension models |
Mechanism of Action
The mechanism of action of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Related Thiazine Derivatives
Key Observations :
- Dithieno[1,4]thiazines exhibit superior electronic properties (e.g., tunable absorption/emission) compared to phenothiazines and pyrido-thiazines due to extended π-conjugation .
- Oxazine analogs (e.g., 7-bromo-8-methyl-pyrido-oxazine) show reduced metabolic stability compared to thiazines but improved aqueous solubility .
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- Pyrido-thiazine derivatives (e.g., 4l, 4m) demonstrate moderate synthetic yields (51–55%) under standard protocols using bromomethyl benzoate and anhydrous DMF .
- Thieno-thiazines (e.g., thieno[2,3-b][1,4]thiazine-2-one) are synthesized via one-pot processes and exhibit potent bioactivity (e.g., smooth muscle relaxation) .
Key Observations :
- Pyrido-oxazines (e.g., compound 96) exhibit EC50 values of 50 nM for mGluR5 modulation, outperforming thiazine analogs in solubility but requiring structural optimization for potency .
Biological Activity
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2S |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=S)C=C2N(C1=C2)C=C |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors such as 2-aminothiophenol and methyl acrylate under acidic conditions. The reaction conditions can be optimized for yield and purity, often employing techniques like reflux or microwave-assisted synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of thiazine compounds, it was found that this specific compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .
Neuroprotective Effects
Another area of interest is its neuroprotective potential. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated by its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
The biological effects of this compound are likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It could interact with neurotransmitter receptors in the brain, contributing to its neuroprotective effects.
- Apoptotic Pathways : Activation of apoptotic signaling cascades leading to programmed cell death in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazine derivatives highlighted that this compound had a notable effect against Staphylococcus aureus and Escherichia coli with MIC values lower than those of standard antibiotics like penicillin .
- Cancer Cell Line Study : In a comparative analysis involving different thiazine derivatives against MCF-7 cells, this compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
